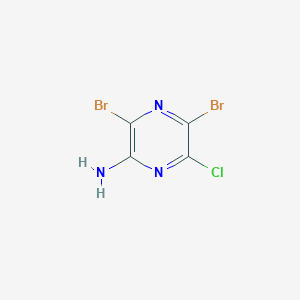

3,5-Dibromo-6-chloropyrazin-2-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOICDJWYSOXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671928 | |

| Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566205-01-4 | |

| Record name | 3,5-Dibromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies Involving 3,5 Dibromo 6 Chloropyrazin 2 Amine

Established Preparation Routes to 3,5-Dibromo-6-chloropyrazin-2-amine

The synthesis of this compound can be achieved through several methodologies, each with its own advantages and applications. These routes include direct bromination of substituted aminopyrazines, diazotization followed by halogenation, and multi-step syntheses from pyrazine (B50134) precursors.

Bromination Protocols for Substituted Aminopyrazines

Direct bromination of aminopyrazine derivatives is a common strategy for introducing bromine atoms onto the pyrazine ring. The electron-donating amino group activates the ring towards electrophilic substitution. thieme-connect.com

One approach involves the bromination of 2-amino-6-chloropyrazine. However, this method can lead to a mixture of products, including the desired 2-amino-3-bromo-6-chloropyrazine (B112278), as well as the dibromo byproduct, 2-amino-3,5-dibromo-6-chloropyrazine, resulting in low yields of the target compound and necessitating challenging purification by column chromatography. google.com

A more controlled and efficient method for the synthesis of 3,5-dibromo-2-aminopyrazine involves the use of N-bromosuccinimide (NBS) as the brominating agent. thieme-connect.comthieme.de Studies have shown that the reaction conditions, such as the solvent and temperature, play a crucial role in the outcome of the reaction. thieme-connect.com For instance, using acetonitrile (B52724) as a solvent and controlling the stoichiometry of NBS allows for the selective synthesis of either the mono- or di-brominated product. thieme-connect.comthieme.de Microwave-assisted reactions have also been shown to be effective for this transformation, often leading to higher yields in shorter reaction times. thieme-connect.comthieme.de

The bromination of 2-aminopyridine (B139424) has also been studied, providing insights into the halogenation of similar heterocyclic systems. researchgate.net High-temperature gas-phase bromination can lead to a complex mixture of mono-, di-, and tri-brominated products. researchgate.net

Table 1: Bromination of 2-Aminopyrazine (B29847)

| Entry | Brominating Agent | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| 1 | NBS (3.3 equiv) | MeCN | rt | 3,5-Dibromo-2-aminopyrazine | 38 | thieme-connect.com |

| 2 | NBS (1.1 equiv) | MeCN | 100 °C | Mixture of mono- and di-brominated products | Poor | thieme-connect.com |

| 3 | NBS (1.1 equiv) | MeCN | rt | 2-Amino-5-bromopyrazine | High | thieme-connect.com |

| 4 | NBS | MeCN | Microwave | 3,5-Dibromo-2-aminopyrazine | Excellent | thieme-connect.comthieme.de |

Diazotization and Subsequent Halogenation Approaches

Diazotization of an amino group on the pyrazine ring, followed by a Sandmeyer-type reaction, provides an alternative route for the introduction of halogens. This method is particularly useful when direct halogenation is not feasible or leads to undesired isomers. organic-chemistry.orglibretexts.org The process involves converting the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a halide. organic-chemistry.orgyoutube.comyoutube.com

For example, a process for producing 2-bromopyridine (B144113) involves the diazotization-bromination of 2-aminopyridine. google.com This general principle can be applied to the synthesis of halogenated pyrazines. A scalable process for preparing 2-amino-3-bromo-6-chloropyrazine utilizes a diazotization-bromination step on a 3-amino-6-chloropyrazine-2-carboxylate intermediate. google.com This highlights the utility of diazotization reactions in the synthesis of complex halogenated pyrazines.

Multi-Step Synthesis from Readily Available Pyrazine Precursors

Complex substituted pyrazines like this compound are often prepared through multi-step synthetic sequences starting from simpler, commercially available pyrazine derivatives. libretexts.orgyoutube.com These synthetic routes offer greater control over the regiochemistry of substitution.

One such scalable process for 2-amino-3-bromo-6-chloropyrazine starts from 3-aminopyrazine-2-carboxylate. google.com The synthesis involves a sequence of chlorination, diazotization-bromination, ester hydrolysis, and a Curtius-type rearrangement, followed by deprotection to yield the final product. google.com This multi-step approach allows for the precise installation of the desired substituents at specific positions on the pyrazine ring.

Cross-Coupling Reactions Utilizing this compound as a Building Block

The presence of multiple halogen atoms with different reactivities makes this compound a versatile building block in cross-coupling reactions for the construction of more complex molecules. nih.govlibretexts.org The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically with the more reactive C-Br bonds participating in cross-coupling reactions first.

Palladium-Catalyzed Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction is widely used in the synthesis of conjugated enynes and arylalkynes. nih.govlibretexts.orggold-chemistry.org

The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions have made the Sonogashira coupling a valuable tool in the synthesis of complex molecules. wikipedia.org In the context of this compound, the Sonogashira reaction can be employed to selectively introduce alkyne moieties at the bromine-substituted positions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective alkynylation.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. organic-chemistry.orgnih.gov

In the case of this compound, the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl groups. Similar to the Sonogashira coupling, the reaction can be performed selectively at the more reactive C-Br positions. Studies on the Suzuki-Miyaura coupling of other polyhalogenated pyridines and pyrazines have demonstrated the feasibility of regioselective arylation. beilstein-journals.orgresearchgate.net For instance, the coupling of 2-chloropyrazine (B57796) with arylboronic acids has been successfully achieved using palladium(II) ONO pincer complexes as catalysts. researchgate.net This highlights the potential for the selective arylation of this compound to generate highly functionalized pyrazine derivatives.

Table 2: Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne/Conjugated Enyne | wikipedia.orggold-chemistry.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Organohalide | Organoboron Compound | Pd complex, Base | Biaryl/Alkenylarene | organic-chemistry.orgmdpi.comnih.gov |

Buchwald-Hartwig Amination and Related C-N Coupling Methodologies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone for forming carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in the selective functionalization of aryl halides, such as this compound, with a wide range of amine nucleophiles. The versatility of this method stems from its tolerance of various functional groups and the ability to control reaction conditions to achieve desired outcomes. libretexts.org

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligands is critical in modulating the reactivity and stability of the palladium catalyst, influencing reaction rates and yields. wikipedia.org Bidentate phosphine ligands, for instance, have been shown to be effective in coupling primary amines. wikipedia.org

In the context of di- or tri-halogenated pyrazines, the Buchwald-Hartwig amination can be directed to a specific halogen site based on the relative reactivity (I > Br > Cl). This regioselectivity allows for the stepwise introduction of different amino groups. For instance, the bromine atom at the C5 position of a related dihalopyridine has been shown to be more reactive than the chlorine atom, enabling selective amination at that site. nih.gov This principle is directly applicable to this compound, where the bromine atoms are expected to be more susceptible to palladium-catalyzed amination than the chlorine atom.

Key to achieving high selectivity and yield is the careful optimization of reaction parameters, including the choice of palladium precursor, ligand, base, and solvent. Common bases used include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃), with the former being stronger and often leading to higher reaction rates. libretexts.org The selection of an appropriate ligand, such as those from the Buchwald or Hartwig families, is crucial for efficient catalysis. organic-chemistry.org

| Parameter | Influence on Buchwald-Hartwig Amination | Common Examples |

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | XPhos, SPhos, BINAP, DPPF |

| Base | Facilitates the deprotonation of the amine and the formation of the palladium-amido complex. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Affects the solubility of reactants and the stability of intermediates. | Toluene, Dioxane, THF |

Other Transition Metal-Catalyzed Cross-Coupling Strategies

Beyond C-N bond formation, the halogen atoms on the this compound core serve as handles for various other transition metal-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this pyrazine derivative.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organic halide is a powerful tool for forming C-C bonds. mdpi.com In the case of this compound, selective coupling at the more reactive bromine positions can be achieved, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. mdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. This method can be employed to introduce alkynyl moieties onto the pyrazine ring, which can then be further elaborated.

Negishi Coupling: This cross-coupling reaction involves the use of an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. It offers a broad substrate scope and functional group tolerance.

The general principle of regioselectivity based on the differing reactivity of the halogens (Br vs. Cl) applies to these cross-coupling reactions as well. This allows for a modular approach to the synthesis of complex pyrazine derivatives, where different fragments can be introduced in a stepwise manner.

| Reaction | Bond Formed | Key Reagents | Typical Catalyst System |

| Suzuki-Miyaura | C-C | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |

| Sonogashira | C-C (alkynyl) | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) |

| Negishi | C-C | Organozinc reagent | Pd or Ni catalyst |

Nucleophilic Substitution Reactions on this compound Derivatives

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of the halogenated pyrazine core. The electron-withdrawing nature of the pyrazine ring and the halogen substituents activates the ring towards attack by nucleophiles.

Regioselective Amination Reactions and Their Control

While Buchwald-Hartwig amination is a powerful tool, direct nucleophilic substitution with amines can also be employed, particularly for activated systems. The regioselectivity of such reactions is governed by the electronic properties of the pyrazine ring and the positions of the halogen atoms. The chlorine atom, being more electronegative, can be a target for nucleophilic attack, especially if the other positions are less reactive under the chosen conditions.

Control over regioselectivity can be achieved by modulating reaction conditions such as temperature, solvent, and the nature of the nucleophile and base. For instance, in related dihalopyridines, selective monosubstitution has been achieved by using a copper-catalyzed C-N cross-coupling reaction, which offers a different reactivity profile compared to palladium catalysis. researchgate.net This highlights the importance of catalyst selection in directing the outcome of the reaction.

In some cases, the inherent reactivity differences between the C-Br and C-Cl bonds can be exploited. The C-Cl bond is generally stronger and less prone to cleavage than the C-Br bond in palladium-catalyzed reactions. However, in nucleophilic aromatic substitution, the high electronegativity of chlorine can make the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack, depending on the specific electronic environment of the ring.

Reactions with Diverse Nucleophiles

The electrophilic nature of the halogenated pyrazine ring allows for reactions with a wide range of nucleophiles beyond amines. These include:

Alkoxides and Phenoxides: To form ether linkages.

Thiolates: To generate thioethers.

Cyanide: As a means to introduce a nitrile group, which can be further transformed into other functional groups like carboxylic acids or amines. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic method for this transformation.

The bromine and chlorine atoms on the pyrazine ring can be sequentially substituted by different nucleophiles by carefully controlling the reaction conditions, taking advantage of the inherent reactivity differences of the C-Br and C-Cl bonds.

Intramolecular Cyclization Strategies Employing this compound Intermediates

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. By introducing a functional group that can act as an internal nucleophile, subsequent ring closure can be induced.

A common strategy involves an initial cross-coupling or nucleophilic substitution reaction to append a side chain containing a nucleophilic moiety (e.g., -OH, -NH₂, -SH). This newly introduced group can then attack one of the remaining halogenated positions on the pyrazine ring, leading to the formation of a new ring.

For example, a Buchwald-Hartwig amination could be used to introduce an aniline (B41778) derivative at the C5-bromo position. If this aniline contains an ortho-amino or hydroxyl group, a subsequent intramolecular C-N or C-O bond formation could be promoted, potentially through another palladium-catalyzed step or via nucleophilic aromatic substitution, to construct a fused tricyclic system. The regioselectivity of the initial substitution is crucial for directing the subsequent cyclization.

Similarly, a nucleophilic substitution reaction could introduce a side chain that, upon a change in reaction conditions (e.g., addition of a base or a catalyst), undergoes intramolecular cyclization. This approach is highly valuable for building complex polycyclic scaffolds that are often found in biologically active molecules.

Mechanistic Investigations of Reactions with 3,5 Dibromo 6 Chloropyrazin 2 Amine

Elucidating Regioselectivity in Pyrazine (B50134) Ring Substitutions

The substitution pattern on the 3,5-Dibromo-6-chloropyrazin-2-amine ring is not random; it is directed by a combination of factors, including the inherent reactivity of the carbon-halogen bonds and the electronic influence of the existing amino group.

In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the chemoselectivity is largely determined by the bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity is C-I > C-Br > C-Cl. researchgate.netlibretexts.org Consequently, for this compound, palladium-catalyzed reactions are expected to occur preferentially at one of the two carbon-bromine bonds over the more stable carbon-chlorine bond. Studies on analogous polyhalogenated systems, such as 3,5-dibromo-2,6-dichloropyridine (B8238365), confirm this trend, showing that Suzuki couplings sequentially substitute the bromo positions first, followed by the chloro positions under more forcing conditions. rsc.org

The regioselectivity between the two bromine atoms at the C3 and C5 positions is further influenced by the C2-amino group. In metal-free Nucleophilic Aromatic Substitution (SNAr) reactions, the outcome is dictated by the ability of the ring to stabilize the transient negative charge of the Meisenheimer intermediate. A study on 2-substituted 3,5-dichloropyrazines demonstrated that an electron-donating group (EDG) at the C2 position, such as an amino group, directs nucleophilic attack preferentially to the C3 position. nih.gov Conversely, an electron-withdrawing group (EWG) at C2 directs the attack to the C5 position. nih.gov This suggests that in SNAr reactions, nucleophiles will preferentially attack the C3-Br position on this compound.

Similarly, in some palladium-catalyzed reactions, directing effects from substituents like amino groups can play a significant role. For instance, 3-amino-2,6-dibromopyrazines have been shown to couple at the adjacent C2 position. rsc.org This evidence suggests that the C2-amino group in the target molecule likely activates the adjacent C3-Br position for substitution.

Detailed Analysis of Catalytic Cycles in Palladium-Mediated Transformations

Palladium-mediated cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazines. A detailed analysis of the catalytic cycles involved is crucial for understanding and optimizing these transformations. The Suzuki-Miyaura coupling serves as a representative example.

The generally accepted catalytic cycle proceeds through three key steps: libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent Pd(0) complex. This is often the rate-determining step. For this compound, the greater reactivity of the C-Br bonds ensures that the oxidative addition occurs selectively at either the C3 or C5 position, leaving the C-Cl bond intact. researchgate.net This step forms a square planar Pd(II) intermediate.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate (B1201080) species.

Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of this cycle are heavily dependent on the choice of ligands coordinated to the palladium center. Bulky and electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition and reductive elimination steps. cmu.edu The ligand can also exert significant steric and electronic influence, sometimes overriding the substrate's inherent reactivity to control the regioselectivity of the coupling. rsc.orgresearchgate.net Furthermore, the C2-amino group of the substrate can potentially interact with the palladium catalyst, which may influence the reaction rate or selectivity, a phenomenon noted in the cross-coupling of other nitrogen-rich heterocycles. nih.gov The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also be critical for achieving high yields, particularly in reactions involving aryl bromides. cmu.edu

Interactive Table: Key Steps in the Suzuki-Miyaura Catalytic Cycle for this compound

| Step | Description | Relevance to this compound |

|---|---|---|

| 1. Oxidative Addition | A Pd(0) complex inserts into the carbon-halogen bond of the pyrazine. This is typically the rate-limiting step. | Occurs preferentially at one of the C-Br bonds (C3 or C5) over the C-Cl bond due to lower bond energy. researchgate.net |

| 2. Transmetalation | An organic group from a boronic acid (activated by a base) is transferred to the Pd(II) center, replacing the bromide. | Requires a suitable base (e.g., K₃PO₄, Cs₂CO₃) to proceed efficiently. |

| 3. Reductive Elimination | The two organic fragments (pyrazine and the new substituent) are coupled, and the final product is released, regenerating the Pd(0) catalyst. | Forms the C-C bond and allows the catalyst to participate in a new cycle. |

Mechanisms of Metal-Free Amination and Cyclization Reactions

Beyond metal-catalyzed processes, this compound can undergo substitutions via metal-free pathways, most notably the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is viable due to the inherently electron-deficient nature of the pyrazine ring, which is further activated by the three electron-withdrawing halogen atoms.

The SNAr mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized, particularly by the ring nitrogens and other electron-withdrawing groups. This initial attack is typically the rate-determining step. masterorganicchemistry.com

Leaving Group Elimination: The aromaticity of the pyrazine ring is restored by the expulsion of the halide leaving group. In SNAr reactions, the bond strength of the C-X bond is less critical than in metal-catalyzed couplings, and the leaving group ability often follows the order F > Cl > Br > I, reflecting the inductive electron-withdrawing ability of the halogen to activate the ring toward attack. masterorganicchemistry.com

As established by studies on related dichloropyrazines, the C2-amino group acts as an electron-donating group that directs nucleophilic attack to the adjacent C3 position. nih.gov Therefore, in an SNAr reaction with an amine or another nucleophile, substitution is expected to occur selectively at the C3-bromo position.

This SNAr reactivity can be harnessed to construct more complex fused-ring systems. A metal-free cyclization can be envisioned where this compound reacts with a bifunctional nucleophile. The reaction would likely proceed via an initial intermolecular SNAr reaction, followed by a subsequent intramolecular cyclization to form a new heterocyclic ring fused to the pyrazine core. frontiersin.orgsemanticscholar.org

Influence of Reaction Conditions on Mechanistic Pathways and Product Distribution

The outcome of reactions with this compound, including the regioselectivity and the ratio of mono- to di-substituted products, can be precisely controlled by manipulating the reaction conditions.

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand is paramount. Different phosphine ligands can induce different electronic and steric environments around the palladium center, leading to a switch in regioselectivity. For example, in the coupling of 3,5-dichloropyridazine, the use of a dppf ligand favors substitution at the C3 position, while a Q-Phos ligand directs the reaction to the C5 position. rsc.org This demonstrates that by carefully selecting the ligand, it is possible to override the substrate's intrinsic reactivity and selectively functionalize either the C3 or C5 position of the target pyrazine.

Solvent: The solvent plays a critical role in both metal-catalyzed and metal-free reactions. In SNAr reactions, solvent properties such as polarity and hydrogen-bonding ability can dramatically alter selectivity. For instance, studies on dichloropyridines have shown that switching from a non-hydrogen bond accepting solvent like dichloromethane (B109758) to a hydrogen bond accepting solvent like DMSO can completely reverse the site of substitution. researchgate.net Aprotic polar solvents are generally favored for SNAr reactions as they can solvate the charged intermediate.

Base and Temperature: The base is a crucial component in many coupling reactions, primarily for the transmetalation step in Suzuki reactions or to deprotonate nucleophiles in amination reactions. libretexts.org The strength and type of base can affect reaction rates and yields. Temperature is another key variable. Often, a second substitution on a polyhalogenated ring requires more forcing conditions, such as higher temperatures, than the first substitution. nih.gov By controlling the reaction temperature and the stoichiometry of the reagents, chemists can favor the formation of mono-substituted products over di-substituted ones. beilstein-journals.org

Interactive Table: Effect of Reaction Conditions on Product Outcome

| Parameter | Influence | Example Effect |

|---|---|---|

| Ligand (in Pd-Coupling) | Controls regioselectivity by altering the steric and electronic environment of the catalyst. | Can switch substitution from C3 to C5 on similar dihalopyridazine systems. rsc.orgresearchgate.net |

| Solvent | Affects solubility, catalyst stability, and can alter mechanistic pathways and regioselectivity. | Switching from DCM to DMSO can invert regioselectivity in nucleophilic substitutions on dichloropyridines. researchgate.net |

| Base | Essential for activating reagents (e.g., boronic acids) or deprotonating nucleophiles. | Choice of base (e.g., K₃PO₄, Cs₂CO₃) impacts yield and rate in Pd-catalyzed aminations. nih.gov |

| Temperature & Stoichiometry | Can control the extent of reaction (mono- vs. di-substitution). | Higher temperatures may be required for a second substitution; limiting the coupling partner favors mono-substitution. nih.govbeilstein-journals.org |

Derivatization and Advanced Synthetic Transformations of 3,5 Dibromo 6 Chloropyrazin 2 Amine

Synthesis of Fused Heterocyclic Systems from 3,5-Dibromo-6-chloropyrazin-2-amine Derivatives

The dense functionalization of this compound makes it a prime candidate for the construction of fused heterocyclic systems. By leveraging the reactivity of its amino and halogen groups, intricate polycyclic frameworks can be assembled, which are of significant interest in materials science and medicinal chemistry.

Construction of Dipyrrolopyrazine Frameworks

The dipyrrolopyrazine core is a valuable N-heterocyclic fluorophore. While direct synthesis from this compound is not prominently documented, a modular strategy using related dihalopyrazine precursors provides a clear blueprint for its potential construction. This methodology centers on a tandem Sonogashira cross-coupling followed by a cyclization reaction. rsc.orgresearchgate.net

A key precursor in established syntheses is di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate, which can be prepared on a large scale. rsc.org This protected diaminodichloropyrazine undergoes a bidirectional Sonogashira coupling with terminal alkynes. The resulting bisalkyne intermediate can then be subjected to a gold-catalyzed cyclization to furnish the dipyrrolopyrazine scaffold. rsc.orgnih.gov A notable feature of this reaction is the in-situ deprotection of the Boc-groups when using specific gold catalysts like IPrAuNTf₂, yielding the N-unsubstituted dipyrrolopyrazine. rsc.org

Adapting this to this compound would likely first involve protecting the exocyclic amino group, for instance as a Boc-carbamate. Subsequent tandem Sonogashira coupling at the C3 and C5 bromine positions would generate a di-alkynyl pyrazine (B50134) intermediate, which could then undergo a similar gold-catalyzed double cyclization to form the corresponding pyrrole (B145914) rings.

Table 1: Representative Synthesis of a Dipyrrolopyrazine Core

| Step | Reactants | Catalyst / Reagents | Product | Notes |

|---|---|---|---|---|

| 1. Cross-Coupling | di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate, Terminal Alkyne | Pd-catalyst, Cu(I) co-catalyst, Base | Bis(alkynyl)pyrazine intermediate | Tandem Sonogashira reaction. |

Formation of Imidazo[1,2-a]pyrazine (B1224502) Scaffolds

The imidazo[1,2-a]pyrazine skeleton is a privileged scaffold in medicinal chemistry. Its synthesis can be effectively achieved starting from aminopyrazine derivatives. A common and adaptable method involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone to form the imidazole (B134444) ring, a reaction known as the Tschitschibabin reaction.

For a polysubstituted target like one derived from this compound, a multi-step sequence would be employed. The process would begin with the reaction of the 2-amino group with a suitable α-haloketone (e.g., 2-chloro-2-phenylethan-1-one). This condensation and subsequent intramolecular cyclization would yield a highly halogenated imidazo[1,2-a]pyrazine core. The remaining halogen atoms (bromo and chloro) on the pyrazine ring serve as handles for further functionalization, such as introducing diversity through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the controlled installation of various aryl or alkyl groups at specific positions on the fused heterocyclic system.

Methodologies for Thiazolo[4,5-b]pyrazine Synthesis

The synthesis of the thiazolo[4,5-b]pyrazine ring system nih.gov starting directly from this compound is not extensively described in the literature. However, general strategies for constructing fused thiazole (B1198619) rings on related N-heterocycles can inform a potential pathway. The synthesis of isomeric thiazolo[4,5-b]pyridines, for example, often involves the annulation of a pyridine (B92270) ring onto a pre-existing thiazole or building the thiazole ring onto a functionalized pyridine. researchgate.netdmed.org.ua

A plausible synthetic route towards a thiazolo[4,5-b]pyrazine from the title compound would likely require the introduction of a sulfur functionality and the formation of the five-membered thiazole ring. This could hypothetically involve:

Conversion of one of the bromo substituents (e.g., at C3) into a thiol group. This might be achieved via a metal-catalyzed thiolation or through an intermediate organometallic species.

The resulting 2-amino-3-mercaptopyrazine derivative could then undergo condensation with a reagent supplying the final carbon atom of the thiazole ring, such as a carboxylic acid derivative or an aldehyde, to facilitate cyclization and form the thiazolo[4,5-b]pyrazine scaffold.

Preparation of Poly-Arylated and Highly Substituted Pyrazine Architectures

The presence of three halogen atoms on the pyrazine ring of this compound makes it an exceptional platform for synthesizing poly-arylated and otherwise highly substituted pyrazine derivatives through modern cross-coupling chemistry.

Synthetic Routes to Unsymmetrical Tetraarylpyrazines

The synthesis of unsymmetrical tetraarylpyrazines from this compound represents a significant synthetic challenge that can be addressed by leveraging the differential reactivity of the C-Br and C-Cl bonds in sequential cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are ideally suited for this purpose.

A strategy to achieve unsymmetrical substitution would involve a stepwise introduction of different aryl groups.

First Couplings: The C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed couplings. Therefore, initial Suzuki reactions with a specific arylboronic acid could selectively replace the bromine atoms at the C3 and C5 positions.

Second Coupling: By changing the reaction conditions (e.g., using a more active catalyst system or higher temperatures), a second Suzuki coupling with a different arylboronic acid could then be performed at the less reactive C6 chloro position.

Final Arylation: The exocyclic amino group can be converted into a fourth reactive site. For instance, it could be replaced by a halogen via a Sandmeyer-type reaction, providing another handle for a final, distinct aryl group installation.

This stepwise approach allows for the controlled and regioselective construction of a pyrazine core bearing four different aryl substituents.

Table 2: Hypothetical Strategy for Unsymmetrical Tetraarylpyrazine Synthesis

| Step | Position(s) Targeted | Reaction Type | Aryl Group Introduced | Notes |

|---|---|---|---|---|

| 1 | C3, C5 | Suzuki Coupling | Aryl¹ | Exploits higher reactivity of C-Br bonds. |

| 2 | C6 | Suzuki Coupling | Aryl² | Requires more forcing conditions for C-Cl bond activation. |

Strategies for Constructing Other Highly Substituted Pyrazine Derivatives

Beyond fused systems and poly-arylated structures, the functional handles on this compound allow for a wide array of derivatizations to create diverse and complex molecular architectures. The synthetic strategies are primarily based on the orthogonal reactivity of the different functional groups.

Palladium-Catalyzed Cross-Coupling: The three halogen sites can be sequentially functionalized using a variety of cross-coupling reactions. Besides the Suzuki reaction for C-C bond formation, Sonogashira coupling can install alkynyl groups, Buchwald-Hartwig amination can introduce new C-N bonds, and Stille coupling can be used with organostannane reagents. The differential reactivity (C-Br > C-Cl) is key to achieving selectivity.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine nitrogens activates the halogenated positions towards nucleophilic attack. The chlorine atom at C6 is particularly susceptible to SNAr reactions with various nucleophiles, including alkoxides, thiolates, and amines, allowing for the introduction of a wide range of substituents.

Modification of the Amino Group: The 2-amino group itself is a site for further modification. It can be acylated, alkylated, or used as a directing group for ortho-lithiation if the other positions are blocked. It can also be converted to other functionalities, providing an additional layer of synthetic versatility.

By combining these different reaction types in a strategic sequence, chemists can access a vast chemical space of highly substituted pyrazine derivatives starting from the single, versatile building block of this compound.

Functionalization of the Amino Group in this compound

The amino group at the C2 position of the pyrazine ring is a primary site for initial derivatization, enabling the introduction of a wide range of functionalities. Common transformations include acylation, alkylation, sulfonylation, and diazotization, each providing a pathway to novel molecular scaffolds.

While specific literature detailing the acylation, alkylation, and sulfonylation of this compound is not extensively available in publicly accessible domains, the general reactivity of aminopyrazines suggests these transformations are feasible. Acylation with acyl chlorides or anhydrides would yield the corresponding amides, while alkylation with alkyl halides could introduce various alkyl chains. Sulfonylation with sulfonyl chlorides would lead to the formation of sulfonamides. These reactions are fundamental in medicinal chemistry for modulating the electronic and steric properties of the parent molecule.

A notable functionalization of the amino group is its conversion to a diazonium salt. A patented procedure describes the diazotization of 3,5-dibromopyrazin-2-amine using titanium tetrachloride and tert-butyl nitrite (B80452) in dichloromethane (B109758). This reaction, while demonstrated on a closely related analogue, suggests a viable route for replacing the amino group of this compound with other functionalities via Sandmeyer-type reactions. Another patent details a process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) that involves a diazotization-bromination step on a precursor, 3-amino-6-chloropyrazine-2-formic ether, highlighting the industrial relevance of such transformations. google.com

Table 1: Representative Functionalization of the Amino Group

| Reaction Type | Reagents | Product Type | Potential Application |

| Acylation | Acyl chloride, Base | N-Acyl-3,5-dibromo-6-chloropyrazin-2-amine | Modulation of biological activity |

| Alkylation | Alkyl halide, Base | N-Alkyl-3,5-dibromo-6-chloropyrazin-2-amine | Altering solubility and lipophilicity |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3,5-dibromo-6-chloropyrazin-2-amine | Introduction of key pharmacophores |

| Diazotization | NaNO₂, Acid or other nitrosating agents | 3,5-Dibromo-6-chloropyrazin-2-yl diazonium salt | Intermediate for substitution reactions |

Selective Modifications of Halogen Substituents for Complex Molecule Synthesis

The presence of three halogen atoms—two bromine and one chlorine—on the pyrazine ring of this compound presents both a challenge and an opportunity for selective functionalization. The differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that can be exploited for the regioselective synthesis of complex molecules. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, allowing for selective reactions at the more reactive C-Br positions while leaving the C-Cl bond intact under carefully controlled conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.orgrsc.orglibretexts.orgorganic-chemistry.orgnih.govwikipedia.orgnumberanalytics.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the brominated positions of this compound with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents. By tuning the reaction conditions (catalyst, ligand, base, and temperature), it is theoretically possible to achieve mono- or di-substitution at the bromine-bearing carbons.

Sonogashira Coupling: The selective coupling of terminal alkynes with the bromo-substituents can be achieved via Sonogashira reaction, leading to the formation of alkynylpyrazines. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) has demonstrated the feasibility of chemoselective Sonogashira couplings. rsc.org

Buchwald-Hartwig Amination: This powerful method allows for the introduction of a wide range of primary and secondary amines at the halogenated positions. Selective amination at the C-Br positions would be expected, providing access to substituted diaminopyrazines. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnumberanalytics.com

While specific examples detailing these selective modifications on this compound are not readily found in the surveyed literature, the principles of regioselective cross-coupling on polyhalogenated heterocycles are well-documented and provide a strong basis for the synthetic utility of this compound. nih.govorganic-chemistry.org The strategic and sequential functionalization of the bromo and chloro substituents is a key strategy for the construction of highly complex and diverse molecular architectures.

Table 2: Potential Selective Halogen Modifications

| Reaction Type | Coupling Partner | Potential Product | Key Advantage |

| Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid | 3-Aryl-5-bromo-6-chloropyrazin-2-amine | Stepwise introduction of different aryl groups |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-5-bromo-6-chloropyrazin-2-amine | Access to linear, conjugated systems |

| Buchwald-Hartwig Amination | Primary/secondary amine | 3-(Amino)-5-bromo-6-chloropyrazin-2-amine | Synthesis of polyaminopyrazines |

Pharmacological and Biological Research Applications of 3,5 Dibromo 6 Chloropyrazin 2 Amine Derivatives

Significance of the Pyrazine (B50134) Scaffold in Contemporary Medicinal Chemistry Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.nettandfonline.com This designation stems from its frequent appearance in the structure of biologically active compounds, including approved drugs and clinical candidates. researchgate.net The pyrazine nucleus is valued for its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other aromatic or heterocyclic rings, which can enhance drug-like properties. nih.gov

Pyrazine-containing compounds exhibit a vast array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.comresearchgate.net The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. Furthermore, the pyrazine scaffold's stability against metabolic enzymes, such as cytochrome P450, compared to some other heterocycles, makes it an attractive feature for drug design. nih.gov Its structural framework allows for diverse chemical modifications, enabling chemists to fine-tune the pharmacological profile of new molecules to improve efficacy and reduce side effects. researchgate.netphcog.com

Structure-Activity Relationship (SAR) Studies of Compounds Derived from 3,5-Dibromo-6-chloropyrazin-2-amine

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, these studies involve systematically modifying the substituents on the pyrazine ring and evaluating the impact on their biological potency and selectivity.

The biological activity of pyrazine derivatives can be significantly altered by modifying the substituents at various positions on the ring. The halogens (bromine and chlorine) and the amine group on the this compound scaffold serve as handles for introducing diverse chemical groups through reactions like Suzuki cross-coupling or amination. beilstein-journals.orgmdpi.com

For instance, in the development of inhibitors for salt-inducible kinases (SIKs), a class of enzymes implicated in inflammatory diseases, scaffold hopping from a different chemical series led to the exploration of pyrido[3,4-b]pyrazine (B183377) derivatives. acs.org SAR studies on this new scaffold revealed that replacing a pyrazole (B372694) motif with an N-methyl tetrahydroisoquinoline group increased selectivity against off-target kinases while maintaining potent activity. acs.org Further modifications, such as replacing a basic piperidine (B6355638) moiety with a neutral cyclobutanol (B46151) group, were shown to improve properties like passive permeability. acs.org

In the context of antimalarial research, amination of a 5-chloro-3-(4-chlorophenyl)- nih.govtandfonline.comacs.orgtriazolo[4,3-a]pyrazine scaffold—a structure related to derivatives of the title compound—demonstrated that the nature of the amine substituent is critical for activity. beilstein-journals.org The study found that only tertiary alkylamine derivatives exhibited notable antimalarial activity against Plasmodium falciparum, whereas other amine substitutions resulted in inactive compounds. beilstein-journals.org This highlights the specific structural requirements for achieving a desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties. ijper.orgnih.gov By establishing a mathematical relationship between chemical structure and activity, QSAR models can guide the design of more potent molecules and prioritize which compounds to synthesize and test, thereby saving time and resources. ijper.org

Exploration of Specific Biological Activities of Derivatives

Derivatives synthesized from the this compound scaffold have been investigated for a range of therapeutic applications, with notable findings in the fields of antiviral and antimalarial research.

The NS2B-NS3 protease is an enzyme essential for the replication of flaviviruses, a genus that includes Zika virus, dengue virus, and West Nile virus. acs.orgnih.govnih.gov This makes the protease a prime target for the development of antiviral drugs. acs.orgnih.gov A series of novel 2,5,6-trisubstituted pyrazine compounds, developed through medicinal chemistry efforts starting from a screening hit, were identified as potent, allosteric inhibitors of this viral enzyme. acs.org Allosteric inhibitors bind to a site on the enzyme distinct from the active site, offering a promising alternative to competitive inhibitors. nih.gov

The SAR studies revealed that specific substitutions on the pyrazine ring were crucial for potency. The most potent compounds from this series demonstrated strong inhibition of Zika virus replication in cellular assays, with EC₅₀ values in the nanomolar range, and also showed efficacy in a mouse model of Zika infection. acs.org

Table 1: Antiviral Activity of Pyrazine Derivatives against Zika Virus

| Compound | Zika Virus Replication Inhibition (EC₅₀) | Reference |

|---|---|---|

| Compound 47 | 300–600 nM | acs.org |

| Compound 103 | 300–600 nM | acs.org |

Malaria, caused by Plasmodium parasites, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. beilstein-journals.org Heterocyclic scaffolds, including pyrazine derivatives, are a fertile ground for this research.

A study investigating 1,2,4-triazolo[4,3-a]pyrazines, a class of compounds that can be synthesized from halogenated pyrazines, explored the impact of amine substitutions on antimalarial activity. beilstein-journals.org Using a 5-chloro-3-(4-chlorophenyl)- nih.govtandfonline.comacs.orgtriazolo[4,3-a]pyrazine starting scaffold, researchers generated a library of 14 new amine analogues. Screening against the Plasmodium falciparum 3D7 strain revealed that a specific subset of these derivatives, the tertiary alkylamines, retained antimalarial activity, with IC₅₀ values ranging from 9.90 to 23.30 µM. Importantly, the most promising of these compounds showed no toxicity against a human cell line at concentrations well above their effective dose. beilstein-journals.org

Table 2: Antimalarial Activity of Tertiary Alkylamine-Substituted Triazolopyrazines

| Compound | Antimalarial Activity against P. falciparum 3D7 (IC₅₀) | Reference |

|---|---|---|

| Compound 10 | 9.90 µM | beilstein-journals.org |

| Compound 11 | 10.30 µM | beilstein-journals.org |

| Compound 12 | 12.00 µM | beilstein-journals.org |

| Compound 13 | 23.30 µM | beilstein-journals.org |

| Compound 14 | 12.30 µM | beilstein-journals.org |

These findings underscore the potential of the this compound scaffold as a versatile platform for developing novel therapeutic agents targeting a range of diseases.

Research into Anticancer Properties and SHP2 Inhibitor Development

Derivatives of pyrazine have emerged as a promising class of compounds in the field of oncology, with research focusing on their potential as anticancer agents and, more specifically, as inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). nih.govresearchgate.net SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. acs.orgnih.gov Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive therapeutic target. researchgate.netnih.gov

Recent studies have identified pyrazine-based compounds, such as those with a pyrazolo[3,4-b]pyrazine scaffold, as potent and selective allosteric inhibitors of SHP2. nih.govbohrium.com These inhibitors function by stabilizing SHP2 in an inactive conformation, thereby blocking its downstream signaling. researchgate.netbohrium.com For instance, aminopyrazine derivatives have been designed and synthesized to act as highly potent and cellularly active allosteric SHP2 inhibitors. nih.gov The aminopyrazine core has been shown to be a key pharmacophore, engaging in crucial interactions within the allosteric binding site of the SHP2 enzyme. nih.gov

While direct studies on this compound derivatives as SHP2 inhibitors are not yet prevalent in the literature, the established success of other pyrazine scaffolds provides a strong rationale for their investigation. The halogen substitutions on the pyrazine ring of this compound could offer unique properties influencing binding affinity and selectivity for the SHP2 allosteric site.

Beyond SHP2 inhibition, pyrazine derivatives have demonstrated broader anticancer activities. nih.gov For example, certain 1,3,5-triazine (B166579) derivatives incorporating a pyrazine moiety have shown significant anti-proliferative effects against various cancer cell lines. rsc.orgnih.gov The mechanism of action for these compounds often involves inducing apoptosis and causing cell cycle arrest. nih.gov Given these findings, derivatives of this compound represent a valuable area for future anticancer drug discovery.

Table 1: Examples of Pyrazine Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism | Observed Activity |

| Pyrazolo[3,4-b]pyrazines | Allosteric SHP2 Inhibition | Potent and selective inhibition of SHP2, suppression of cancer cell proliferation. nih.govbohrium.com |

| Aminopyrazines | Allosteric SHP2 Inhibition | Highly potent and cellularly active SHP2 inhibition. nih.gov |

| Imamine-1,3,5-triazine derivatives | Antiproliferative | Potent anti-proliferative activity against breast cancer cells. rsc.org |

| Alkenyl-1,3,5-triazine derivatives | Antiproliferative | Growth inhibitory activity against renal and colon cancer cell lines. nih.gov |

Antimycobacterial and Antibacterial Potentials

The pyrazine ring is a core structural feature of pyrazinamide (B1679903), a first-line antituberculosis drug. This has spurred extensive research into pyrazine derivatives as potential antimycobacterial agents. nih.govmdpi.com Derivatives of this compound, being halogenated pyrazines, are of particular interest in this context.

Studies have shown that substituted N-phenylpyrazine-2-carboxamides exhibit significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. mdpi.com For instance, a derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, was identified as a highly active compound in an antituberculosis screening program. mdpi.com Furthermore, pyrazinoic acid hydrazide derivatives have been synthesized and shown to possess potent antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net

The presence of halogens in the pyrazine ring can significantly influence the biological activity. Research on brominated and chlorinated pyrazine-based chalcones has demonstrated their antibacterial potential, particularly against staphylococcal and enterococcal species. nih.gov These findings suggest that the dibromo and chloro substitutions in this compound could enhance the antimycobacterial and antibacterial properties of its derivatives.

Table 2: Antimycobacterial and Antibacterial Activity of Pyrazine Derivatives

| Compound Class | Target Organism(s) | Key Findings |

| Substituted N-Phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis | Interesting in vitro antimycobacterial activity, with some derivatives showing high potency. mdpi.com |

| Pyrazinoic Acid Hydrazides | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity, especially against Gram-positive strains. researchgate.net |

| Brominated and Chlorinated Pyrazine-based Chalcones | Staphylococcus and Enterococcus spp. | Demonstrated anti-staphylococcal and anti-enterococcal activities. nih.gov |

| N-Pyrazinoyl Substituted Amino Acids | Mycobacterium tuberculosis | Several derivatives showed high activity against M. tuberculosis. nih.gov |

Investigation of Other Enzyme and Receptor Targeting Applications

The structural versatility of pyrazine derivatives allows for their application in targeting a wide range of enzymes and receptors beyond those involved in cancer and mycobacterial infections. The core this compound structure can be modified to create ligands for various biological targets.

For example, research has shown that pyrazole derivatives, which share a heterocyclic nature with pyrazines, can act as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. nih.gov This makes them potential therapeutic agents for B-cell malignancies. nih.gov Similarly, derivatives of 1,3,5-triazine, which can be synthesized from pyrazine precursors, have been investigated as BTK inhibitors. nih.gov

Furthermore, pyrazole derivatives have been found to inhibit amine oxidases, a class of enzymes involved in the metabolism of neurotransmitters and other biogenic amines. nih.gov This suggests that pyrazine-based compounds could be explored for their potential in treating neurological and psychiatric disorders. The ability of heterocyclic compounds to interact with a variety of biological targets underscores the potential of this compound derivatives in diverse areas of drug discovery.

Mechanistic Understanding of Biological Action for Active Derivatives

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For derivatives of this compound, their potential biological activities are likely to be mediated by mechanisms similar to those of other pyrazine-based compounds.

In the context of anticancer activity, the inhibition of SHP2 by pyrazine derivatives is a key mechanism. researchgate.net These allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. researchgate.netbohrium.com This prevents the dephosphorylation of its target proteins, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. nih.gov Other anticancer mechanisms observed for pyrazine derivatives include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing and multiplying. nih.gov

For antimycobacterial action, the mechanism of pyrazinamide provides a valuable model. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. rsc.org Pyrazinoic acid is believed to disrupt the membrane potential and inhibit fatty acid synthase I, an enzyme essential for the synthesis of the mycobacterial cell wall. rsc.org It is plausible that derivatives of this compound could act through a similar mechanism or possess novel modes of action. For instance, some pyrazine derivatives are thought to have a different mechanism of action than pyrazinamide itself. mdpi.com

The antibacterial action of halogenated pyrazine derivatives may involve disruption of the bacterial cell membrane or inhibition of essential cellular processes, as suggested by studies on related compounds. nih.gov

Applications of 3,5 Dibromo 6 Chloropyrazin 2 Amine Derivatives in Materials Science and Optoelectronics

Development of Advanced Organic Optoelectronic Materials

The development of advanced organic optoelectronic materials often relies on the design of molecules with specific electronic characteristics. Pyrazine (B50134), an electron-deficient heterocyclic compound, is a valuable core for creating n-type (electron-transporting) organic semiconductors. acs.orgrsc.org The incorporation of a pyrazine nucleus into a larger π-conjugated system can significantly influence the material's electron affinity and ionization potential. acs.org

Derivatives of 3,5-Dibromo-6-chloropyrazin-2-amine are promising precursors for such materials. The bromine and chlorine atoms on the pyrazine ring are effective leaving groups for cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the extension of the π-conjugated system by introducing various aryl groups. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been achieved through Suzuki cross-coupling reactions, demonstrating the versatility of halogenated pyrazines in constructing complex molecules. mdpi.com

Furthermore, the electron-withdrawing nature of the pyrazine ring, enhanced by the presence of halogen atoms, can lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material. A lower LUMO level is advantageous for n-type materials as it facilitates electron injection and transport. Theoretical studies on pyrazine derivatives have shown that their electronic properties can be finely tuned through chemical modification. nih.gov The amine group on this compound can also be utilized for further functionalization or to influence the intermolecular interactions within the material.

The synthesis of multi-branched aryl-substituted pyrazine derivatives has been shown to yield compounds with strong fluorescence emission, indicating their potential for use in organic light-emitting diodes (OLEDs). atlantis-press.com The branching pattern of these derivatives has a significant impact on their fluorescence intensity. atlantis-press.com

Utilization of Pyrazine-Fused Aromatic Compounds in Electronic Devices

Pyrazine-fused aromatic compounds have demonstrated considerable potential in various electronic devices. The planar structure and electron-deficient nature of the pyrazine core contribute to efficient charge transport. These materials are particularly promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. rsc.orgmdpi.com

Fused-ring pyrazine derivatives have been investigated as n-type materials in OFETs, exhibiting electron mobilities that are sensitive to the structure of the pyrazine core. acs.org A larger pyrazine-containing core can lead to a lower LUMO level and a more ordered thin-film morphology, resulting in higher electron mobilities. acs.org For example, OFETs based on certain fused-ring pyrazine compounds have shown electron mobilities as high as approximately 0.03 cm²/V·s. acs.org

In the realm of OPVs, pyrazine-based materials can act as electron acceptors. Their tunable electronic properties allow for the optimization of the energy levels to match those of the donor material, facilitating efficient charge separation at the donor-acceptor interface. Push-pull derivatives based on quinoxaline (B1680401) and other pyrazine-containing heterocycles have been explored for their applications in dye-sensitized solar cells and non-fullerene organic photovoltaics. mdpi.com

The table below summarizes the performance of some pyrazine-based materials in electronic devices.

| Material Type | Device Application | Key Performance Metric |

| Fused-Ring Pyrazine Compound | Organic Field-Effect Transistor (OFET) | Electron mobility of ~0.03 cm²/V·s acs.org |

| Metal-Phthalocyanine-Based Pyrazine-Linked 2D COF | p-type semiconductor | Mobility up to ~5 cm²/(V s) sci-hub.seacs.org |

| Quinone-Pyrazine Conjugated Molecule | Aqueous Zinc Ion Battery Cathode | Specific capacity of 254.3 mAh g⁻¹ at 0.5 A g⁻¹ nih.gov |

This table presents data for illustrative pyrazine-based materials to highlight their potential, not specifically derivatives of this compound.

Investigation of Molecular Packing and Structural Properties for Material Performance

The performance of organic electronic materials is not solely dependent on the properties of individual molecules but is also heavily influenced by their arrangement in the solid state. The molecular packing and structural properties of pyrazine-based compounds are therefore critical areas of investigation. The planarity of the pyrazine ring and its derivatives can promote π-π stacking, which is crucial for efficient intermolecular charge transport.

The presence of halogen atoms, such as bromine and chlorine in this compound, can lead to specific intermolecular interactions, including halogen bonding. nih.gov These interactions can influence the molecular packing in the solid state, potentially leading to more ordered structures and improved charge transport pathways.

Studies on fused-ring pyrazine derivatives have shown that a larger pyrazine core can result in a more ordered thin-film morphology with larger grain sizes, which is directly correlated with higher charge carrier mobilities. acs.org The investigation of two-dimensional covalent organic frameworks (2D COFs) containing pyrazine linkages has revealed that charge carrier transport can be anisotropic, with different mobilities observed in-plane and out-of-plane. sci-hub.seacs.org

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the geometric and electronic structures of pyrazine derivatives. mdpi.comnih.gov These theoretical calculations can provide insights into properties like bond lengths, dihedral angles, and frontier molecular orbital energies, which are all determinants of the material's performance. For example, DFT studies on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been used to explore their nonlinear optical properties. mdpi.com

The table below outlines some key structural and electronic properties of pyrazine derivatives that are relevant to their performance in materials.

| Property | Influence on Material Performance |

| Electron Affinity | A high electron affinity is desirable for n-type materials to facilitate electron injection and transport. acs.org |

| Ionization Potential | The ionization potential affects the energy level of the highest occupied molecular orbital (HOMO) and is important for charge transfer processes. acs.org |

| LUMO Energy Level | A low-lying LUMO is crucial for stable n-type conduction. acs.org |

| Molecular Planarity | A planar molecular structure promotes closer π-π stacking, which enhances intermolecular charge transport. |

| Intermolecular Interactions | Specific interactions like hydrogen and halogen bonding can dictate the molecular packing and ordering in the solid state. nih.gov |

| Thin Film Morphology | The size and orientation of crystalline grains in the thin film significantly impact charge carrier mobility. acs.org |

This table provides a general overview of important properties for pyrazine-based materials.

Computational and Theoretical Chemistry Studies on 3,5 Dibromo 6 Chloropyrazin 2 Amine and Its Derivatives

Molecular Modeling and Simulations for Reaction Pathways and Intermediates

Molecular modeling and simulations are indispensable tools for investigating the reaction pathways and identifying transient intermediates in the synthesis and transformation of 3,5-Dibromo-6-chloropyrazin-2-amine derivatives. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map the potential energy surface of a reaction, allowing for the determination of transition states and the calculation of activation energies. researchgate.net This information is crucial for understanding reaction mechanisms and optimizing experimental conditions.

For instance, in the synthesis of substituted pyrazines, computational models can predict the most likely sites for nucleophilic or electrophilic attack, guiding the regioselectivity of reactions. rsc.org Molecular dynamics (MD) simulations can further provide a dynamic picture of the reaction, showing how the molecule and its reactants behave over time in a solvent environment. These simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states, offering a more complete understanding of the reaction dynamics. nih.govnih.gov

Electronic Structure Calculations for Reactivity Prediction and Orbital Analysis

Electronic structure calculations are fundamental to predicting the reactivity of this compound and its analogs. By solving the Schrödinger equation for the molecule, these calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are powerful indicators of a molecule's ability to donate or accept electrons, respectively. bendola.com

The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. A small gap suggests that the molecule is more reactive and polarizable. For halogenated pyrazines, the positions and nature of the halogen substituents significantly influence the electronic structure. The electron-withdrawing nature of bromine and chlorine atoms can lower the energy of the LUMO, making the pyrazine (B50134) ring more susceptible to nucleophilic attack. nih.govnih.gov Analysis of the molecular electrostatic potential (MEP) map can visually identify the electron-rich and electron-poor regions of the molecule, further predicting sites for electrophilic and nucleophilic reactions.

Conformational Analysis and Energetic Profiles of Derivatives

The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis, performed using computational methods, aims to identify the stable conformations of a molecule and to determine their relative energies. This is particularly important for derivatives with flexible side chains.

By systematically rotating rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. DFT and Møller-Plesset perturbation theory (MP2) are commonly used methods for accurate energy calculations. mostwiedzy.pl The resulting energetic profiles provide insights into the conformational preferences of the molecule, which can influence its ability to bind to a biological target. For example, the planarity of the pyrazine ring and the orientation of its substituents can be crucial for effective interaction with a receptor's active site. mdpi.com

In silico Prediction of Biological Activity and Receptor Binding (Methodologies)

In silico methods are increasingly used to predict the biological activity of compounds and to study their interactions with biological receptors, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where statistical models are built to correlate the chemical structures of a series of compounds with their measured biological activities. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, untested compounds. Descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net

Molecular docking is another powerful technique used to predict the binding mode and affinity of a ligand to a protein target. nih.gov This method involves placing the ligand in the active site of the receptor and evaluating the interaction energy using a scoring function. The results can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Such insights are instrumental in the rational design of more potent and selective inhibitors.

Computational Approaches to Spectroscopic Data Interpretation and Prediction

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. libretexts.org By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict their chemical shifts. wisc.edunih.govrsc.org This is particularly useful for complex molecules like this compound, where the overlapping signals in experimental spectra can be difficult to assign.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3,5 Dibromo 6 Chloropyrazin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Dibromo-6-chloropyrazin-2-amine derivatives in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the case of related pyrazine (B50134) compounds, ¹H NMR spectra are utilized to identify the chemical shifts and coupling constants of the protons, which are influenced by the electronic effects of the substituent groups on the pyrazine ring. For instance, the ¹H NMR spectrum of a similar compound, 5-bromo-6-chloropyrazin-2-amine, has been documented. chemicalbook.com The amino group protons typically appear as a broad singlet, and the position of this signal can be affected by the solvent and concentration.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. For complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of different protons, aiding in the elucidation of the molecule's conformation.

Table 1: Representative NMR Data for Pyrazine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H (Amine) | 5.0 - 8.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| ¹H (Aromatic) | 7.5 - 8.5 | Singlet/Doublet | Dependent on substitution pattern. |

| ¹³C (Aromatic) | 120 - 160 | - | Positions influenced by electronegativity of substituents. |

Mass Spectrometry (MS and HRMS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound and its derivatives with a high degree of confidence.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. In aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org For aromatic amines like this compound, the fragmentation is more complex and can involve the loss of substituents from the pyrazine ring or cleavage of the ring itself. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which is a key indicator for the presence of these halogens.

Table 2: Expected Isotopic Pattern for this compound

| Ion | Relative Abundance |

| [M]⁺ | 100% |

| [M+2]⁺ | ~160% |

| [M+4]⁺ | ~95% |

| [M+6]⁺ | ~20% |

| This table represents a simplified theoretical pattern due to the presence of ²Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. |

Chromatographic Techniques (LC/MS, HPLC, UPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives, as well as for assessing their purity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for this purpose. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

By using a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase (e.g., a mixture of acetonitrile (B52724) and water), baseline separation of the target compound from impurities and starting materials can be achieved. The purity of the compound is then determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Liquid chromatography coupled with mass spectrometry (LC/MS) combines the separation power of LC with the detection and identification capabilities of MS. This hyphenated technique allows for the simultaneous separation and mass analysis of the components in a mixture, providing a powerful tool for impurity profiling and reaction monitoring in the synthesis of this compound derivatives.

X-ray Diffraction Analysis for Single Crystal and Powder Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. Both single-crystal XRD and powder XRD (PXRD) provide valuable information about the atomic arrangement within the crystal lattice. nih.gov

Single-crystal X-ray diffraction can provide the precise three-dimensional coordinates of each atom in the molecule, revealing detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. nih.gov This information is crucial for understanding the packing of the molecules in the crystal and how this might influence the physical properties of the material. For example, the crystal structure of a related compound, 3,5-dibromopyridin-2-amine, has been determined, showing a monoclinic crystal system. researchgate.net

Powder X-ray diffraction is used to analyze polycrystalline samples. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound, assess its purity, and determine the crystal system and unit cell parameters. researchgate.net PXRD is particularly useful for routine analysis and for studying phase transitions.

Table 3: Crystallographic Data for a Related Pyridine (B92270) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 6.07(1) |

| b (Å) | 10.53(2) |

| c (Å) | 11.89(2) |

| β (°) | 104.49(3) |

| Data for 3,5-dibromopyridin-2-amine. researchgate.net |